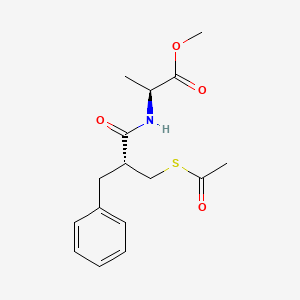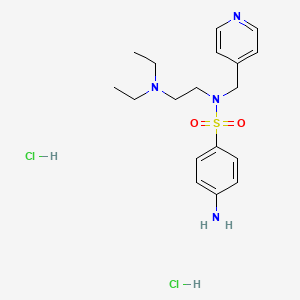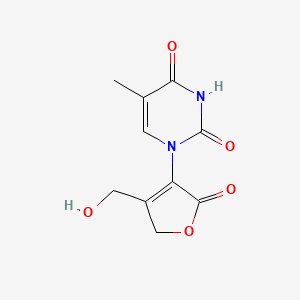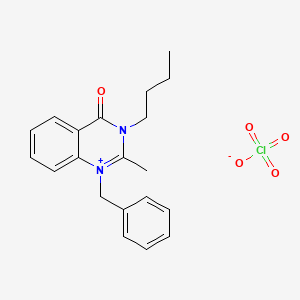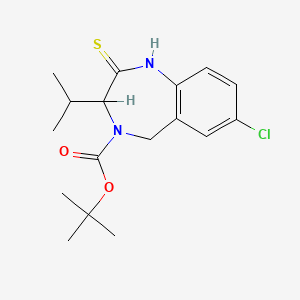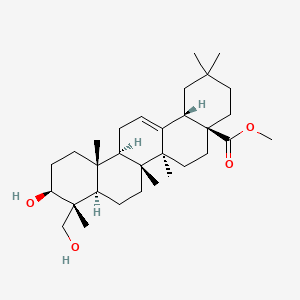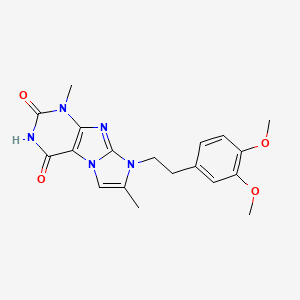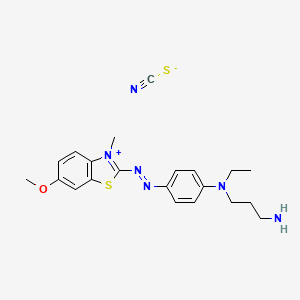
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and phenylazo groups, as well as a dithiocyanate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction between the benzothiazole derivative and a diazonium salt derived from aniline.
Quaternization and Counterion Exchange: The final step involves the quaternization of the amino group with ethyl iodide, followed by the exchange of the iodide counterion with dithiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or ethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the azo group, potentially leading to amines.
Substitution: Substituted benzothiazole derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The dithiocyanate counterion may also play a role in modulating the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, chloride
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, bromide
- 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, iodide
Uniqueness
The uniqueness of 6-Methoxy-3-methyl-2-(4-(N-(3-aminopropyl)-N-ethylamino)phenylazo)benzothiazolium, dithiocyanate lies in its dithiocyanate counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and iodide counterparts. This includes differences in solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
120448-00-2 |
|---|---|
Molekularformel |
C21H26N6OS2 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N'-ethyl-N'-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]propane-1,3-diamine;thiocyanate |
InChI |
InChI=1S/C20H26N5OS.CHNS/c1-4-25(13-5-12-21)16-8-6-15(7-9-16)22-23-20-24(2)18-11-10-17(26-3)14-19(18)27-20;2-1-3/h6-11,14H,4-5,12-13,21H2,1-3H3;3H/q+1;/p-1 |
InChI-Schlüssel |
RZHQCUWOUJCRHX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCCN)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


